1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine
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Overview
Description
1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is a chemical compound that belongs to the class of substituted amines It is characterized by the presence of a 3-chlorophenyl group and three fluorine atoms attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with trifluoroacetaldehyde and ammonia in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: Formation of 3-chlorophenylpropan-1-ol or 3-chlorophenylpropan-1-amine.
Substitution: Formation of 3-methoxyphenylpropan-1-amine or 3-cyanophenylpropan-1-amine.
Scientific Research Applications
1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:
- **Chemistry
Properties
Molecular Formula |
C9H9ClF3N |
---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H9ClF3N/c10-7-3-1-2-6(4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 |
InChI Key |
FNBSELVAROMLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(F)(F)F)N |
Origin of Product |
United States |
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